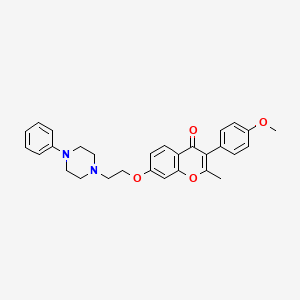

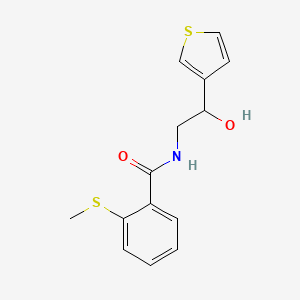

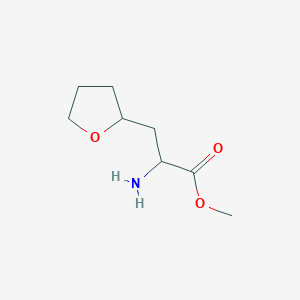

![molecular formula C15H12N2OS B2356379 N-[3-(1,3-苯并噻唑-2-基)苯基]乙酰胺 CAS No. 67362-97-4](/img/structure/B2356379.png)

N-[3-(1,3-苯并噻唑-2-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

Benzothiazole derivatives are synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .科学研究应用

Anti-Tubercular Applications

Benzothiazole-based compounds, including N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .

Biological Evaluation of Thiazole Derivatives

Thiazoles, including benzothiazole derivatives, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Ligands for Metal Extraction

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has potential applications as ligands for metal extraction . This expands the range of potential applications of this compound .

Optical Materials

This compound has also been reported for its potential use as optical materials . This is another exciting field where this compound can be applied .

Fibroblast Growth Factor Antagonists

In the field of biology, N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be used as fibroblast growth factor antagonists . This can have significant implications in the field of cell biology and tissue engineering .

Autotaxin Inhibitors

This compound has been reported to have potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been associated with cancer and other diseases, so this application could have significant implications for medical research .

Inhibitors of Wnt Antagonist DKK

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can also act as inhibitors of Wnt antagonist DKK . This has potential applications in the field of cancer research .

Cytosolic Phospholipase A2α Inhibitors

Lastly, this compound has been reported to have potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of lipid mediators, so this application could have significant implications for the treatment of inflammatory diseases .

作用机制

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including both Gram-positive and Gram-negative bacteria . In particular, it has shown promising activity against Staphylococcus aureus .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s bactericidal activity has been demonstrated in studies, where it was able to eliminate S. aureus strains after 24-hour exposure .

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

An admet calculation indicated a favourable pharmacokinetic profile for the synthesized compounds .

Result of Action

The primary result of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide’s action is the inhibition of bacterial growth, leading to the death of the bacteria . This is evidenced by its bactericidal activity against S. aureus strains .

Action Environment

The action of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature . .

未来方向

Benzothiazole and its derivatives are a promising field for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This area of research is expected to continue to grow in the future.

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNQWWNHKHRIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

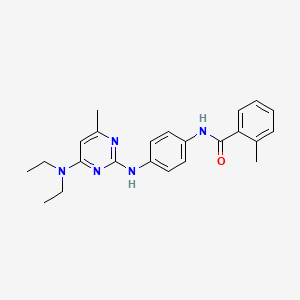

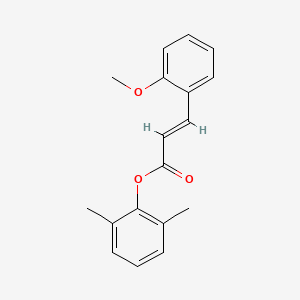

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)

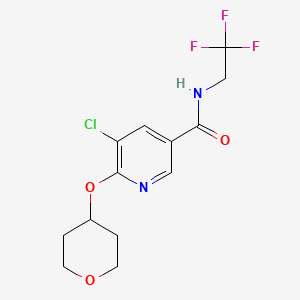

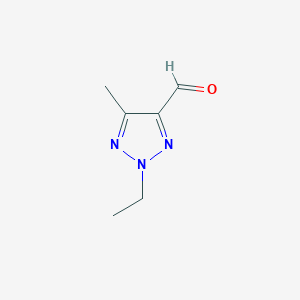

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

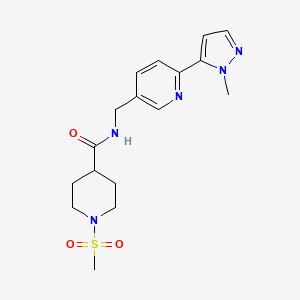

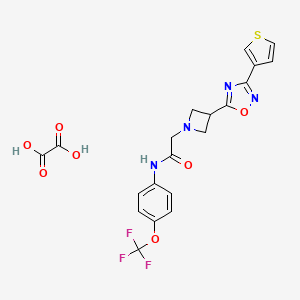

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)